molecular formula C11H13ClN2O3 B13031634 4-Chloro-6-(diethylcarbamoyl)picolinic acid CAS No. 293294-73-2

4-Chloro-6-(diethylcarbamoyl)picolinic acid

Cat. No.: B13031634
CAS No.: 293294-73-2
M. Wt: 256.68 g/mol
InChI Key: MJDHCRQYOVDWEZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(diethylcarbamoyl)picolinic acid is a chemical compound with the molecular formula C11H13ClN2O3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(diethylcarbamoyl)picolinic acid typically involves the activation of picolinic acid to form the corresponding acid chloride. This can be achieved using reagents such as thionyl chloride. The acid chloride is then reacted with diethylamine to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(diethylcarbamoyl)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

4-Chloro-6-(diethylcarbamoyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(diethylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes .

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, which is a pyridine carboxylic acid.

    Nicotinic Acid: Another pyridine carboxylic acid with different functional groups.

    Isonicotinic Acid: A structural isomer of picolinic acid.

Uniqueness: 4-Chloro-6-(diethylcarbamoyl)picolinic acid is unique due to the presence of the chloro and diethylcarbamoyl groups, which confer specific chemical properties and potential biological activities not found in its analogs .

Properties

CAS No.

293294-73-2

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-6-(diethylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H13ClN2O3/c1-3-14(4-2)10(15)8-5-7(12)6-9(13-8)11(16)17/h5-6H,3-4H2,1-2H3,(H,16,17)

InChI Key

MJDHCRQYOVDWEZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NC(=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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